![molecular formula C17H23NO3 B5234498 N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5234498.png)
N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as EBDB or Ethylone, is a synthetic cathinone and a member of the phenethylamine family. It is a designer drug that is structurally similar to amphetamines and MDMA. EBDB has gained popularity in the recreational drug market due to its psychoactive effects, but it has also been studied for its potential therapeutic applications.
Mécanisme D'action
EBDB works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It acts as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters and prolonging their effects.
Biochemical and Physiological Effects:
The psychoactive effects of EBDB include euphoria, increased sociability, and heightened sensory perception. It also causes an increase in heart rate, blood pressure, and body temperature. However, due to its structural similarity to MDMA, it may also have neurotoxic effects on the brain.
Avantages Et Limitations Des Expériences En Laboratoire
EBDB has advantages over other psychoactive drugs due to its unique chemical structure and potential therapeutic applications. However, its recreational use and legal status may limit the availability of research-grade material for scientific studies.
Orientations Futures
Further research is needed to fully understand the potential therapeutic applications and risks associated with EBDB. Studies could focus on optimizing the synthesis method to produce higher yields and purer product. Additionally, investigations into the long-term effects of EBDB on the brain and its potential for addiction should be conducted. Finally, clinical trials could be conducted to test the efficacy of EBDB as a treatment for psychiatric disorders.
Méthodes De Synthèse
The synthesis of EBDB involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with ethylamine and cyclohexanone. The reaction is catalyzed by sodium borohydride and acetic acid, and the product is purified through recrystallization.
Applications De Recherche Scientifique
EBDB has been studied for its potential use in treating psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder. It has also been investigated for its neuroprotective and anti-inflammatory properties.
Propriétés
IUPAC Name |
N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-12-3-6-14(7-4-12)18-17(19)13-5-8-15-16(11-13)21-10-9-20-15/h5,8,11-12,14H,2-4,6-7,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRUDKFQOWWPPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.